Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Description
Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a heterocyclic compound that belongs to the benzothiazine family. Benzothiazines are known for their diverse biological activities and have been extensively studied in various fields, including pharmaceuticals and agriculture
Properties
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-15-12(14)7-9-8-13-10-5-3-4-6-11(10)16-9/h3-6,9,13H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIKXMCPYNBDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate typically involves the reaction of 2-aminothiophenol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring. The general reaction scheme is as follows:
Starting Materials: 2-aminothiophenol and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazine ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate involves its interaction with various molecular targets and pathways. The benzothiazine core can interact with enzymes and receptors, leading to the modulation of biological activities. For instance, it may inhibit bacterial enzymes, thereby exhibiting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)ethanol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is unique due to its ester functional group, which can be hydrolyzed to form the corresponding acid or alcohol. This versatility allows for further chemical modifications and applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
